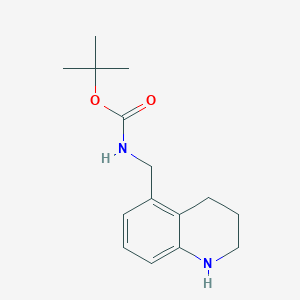

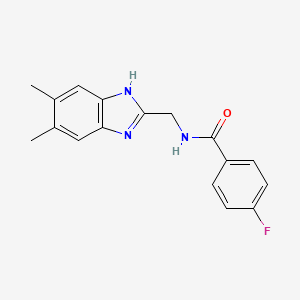

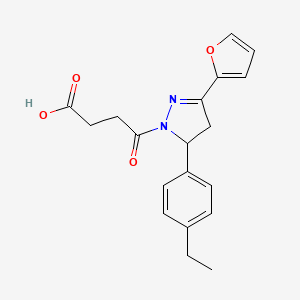

tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]carbamate, has been reported . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the InChI code for tert-butyl N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]carbamate is 1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-6-4-8-13-12(11)7-5-9-16-13/h4,6,8,16H,5,7,9-10H2,1-3H3,(H,17,18) .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of tert-butyl N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]carbamate is 262.35 .科学的研究の応用

Corrosion Inhibition

Tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate has been studied for its potential as a corrosion inhibitor for carbon steel in acidic environments. In a study by Faydy et al. (2019), this compound, along with similar organic compounds based on 8-hydroxyquinoline, demonstrated mixed-type inhibition properties. Their effectiveness was established through electrochemical techniques, UV-visible spectroscopy, and SEM analysis. The adsorption of these inhibitors on the carbon steel surface was found to follow the Langmuir adsorption isotherm, as supported by DFT calculations and Monte Carlo simulations (Faydy et al., 2019).

Organic Synthesis

In the realm of organic chemistry, tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate derivatives have been utilized in various synthetic processes. For example, Berger and Kerly (1993) explored the amidomercuration-cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives, leading to the formation of various tetrahydroquinolines and dihydroindoles (Berger & Kerly, 1993). Moreover, the lithiation and subsequent electrophilic quench of substituted N-tert-butoxycarbonyl tetrahydroisoquinolines, as investigated by Talk et al. (2016), demonstrated the versatility of this approach in synthesizing 1-substituted tetrahydroisoquinoline products (Talk et al., 2016).

Polymerization Catalysis

Chunji Wu et al. (2007) conducted research on ortho lithiation of tetrahydroquinoline derivatives, leading to the facile construction of polymerization catalysts. This study demonstrated how tBuLi treatment of lithium carbamate compounds derived from 2-R-1,2,3,4-tetrahydroquinolines enabled the creation of o-phenylene-bridged/amido titanium complexes, which showed promising properties in ethylene/1-octene copolymerization (Wu et al., 2007).

Fluorescent Materials

The compound has also found application in the development of fluorescent materials. Chang and Chow (2011) synthesized two red color luminescent dyes based on tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate derivatives, which were used in the fabrication of organic light-emitting diodes (OLEDs). These dyes exhibited better electrostability compared to other similar materials and were able to produce a high-intensity red light (Chang & Chow, 2011).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-6-4-8-13-12(11)7-5-9-16-13/h4,6,8,16H,5,7,9-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYVSMIGONLKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C2CCCNC2=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2417431.png)

![6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile](/img/structure/B2417434.png)

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2417439.png)

![(3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2417440.png)

![4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile](/img/structure/B2417451.png)